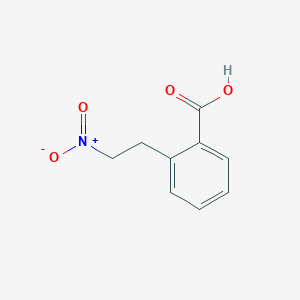

2-(2-Nitroethyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitroethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-9(12)8-4-2-1-3-7(8)5-6-10(13)14/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKWDBCIPCCQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60557545 | |

| Record name | 2-(2-Nitroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115912-92-0 | |

| Record name | 2-(2-Nitroethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60557545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Organic Synthesis Methodologies

The structural attributes of 2-(2-nitroethyl)benzoic acid make it a valuable building block in organic synthesis. The presence of the carboxylic acid and nitro groups on the same aromatic scaffold allows for a diverse range of chemical manipulations, rendering it a versatile intermediate for the construction of more complex molecules.

The nitro group, in particular, is a precursor to a variety of other functional groups. nih.gov For instance, it can be readily reduced to an amine, opening pathways to the synthesis of a wide array of nitrogen-containing compounds, including amides, sulfonamides, and heterocycles. nih.gov This transformation is a cornerstone in the synthesis of pharmaceutically relevant substances. nih.gov

Furthermore, the nitroalkane moiety can participate in a range of carbon-carbon bond-forming reactions. The acidic nature of the α-protons to the nitro group allows for deprotonation and subsequent reaction with electrophiles, a classic example being the Henry reaction (nitro-aldol reaction). sci-hub.se This reactivity enables the elongation of the ethyl chain and the introduction of further functionalization.

The carboxylic acid group, on the other hand, provides a handle for esterification, amidation, and other transformations characteristic of this functional group. wikipedia.org This dual reactivity makes this compound a linchpin in the assembly of complex target molecules, where sequential or orthogonal functional group interconversions are required.

Interdisciplinary Relevance in Chemical Science

The potential applications of 2-(2-nitroethyl)benzoic acid and its derivatives extend beyond the traditional confines of organic synthesis, touching upon medicinal chemistry and materials science.

In the realm of medicinal chemistry, benzoic acid derivatives are known to exhibit a wide spectrum of biological activities. uogqueensmcf.comontosight.ai The introduction of a nitro group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. cymitquimica.com While specific studies on the biological activity of this compound are not widely reported, the structural motifs present in the molecule are found in various bioactive compounds. For example, nitro-containing compounds have been investigated for their potential as therapeutic agents. The synthesis of benzoic acid derivatives as potential influenza neuraminidase inhibitors highlights the importance of this class of compounds in drug discovery. researchgate.net

The structural analogue, 2-(2-(2-thienyl)ethyl)benzoic acid, has been explored for its potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai This suggests that this compound could serve as a valuable scaffold for the development of new therapeutic agents. ontosight.ai

Contemporary Research Directions and Theoretical Underpinnings

Approaches to the 2-Nitroethyl Moiety Construction

The introduction of the 2-nitroethyl group onto an aromatic ring is a key synthetic challenge that can be addressed through several distinct strategies. These methods often involve the initial formation of a suitable precursor, followed by the introduction of the nitro group and subsequent chain elaboration.

Formation of Nitroalkane Precursors

The preparation of nitroalkanes is a fundamental step in the synthesis of the target molecule. Primary nitroalkanes can be synthesized through the reaction of alkyl halides with silver nitrite (B80452). organic-chemistry.org This reaction is particularly effective for primary alkyl bromides and iodides, yielding the corresponding nitroalkanes in satisfactory to good yields. organic-chemistry.org Another approach involves the use of sodium nitrite in a green reaction medium like polyethylene (B3416737) glycol (PEG 400), which allows for the chemoselective formation of primary nitroalkanes from primary alkyl halides at room temperature. wiley-vch.de

Nitroalkanes have emerged as powerful building blocks in organic synthesis, allowing for the construction of polyfunctionalized benzene (B151609) derivatives. rsc.org The nitronate anion, generated by treating the nitroalkane with a base, can act as a nucleophile, facilitating carbon-carbon bond formation. rsc.org

Regioselective Introduction of the Nitro Group

The regioselective introduction of a nitro group onto an aromatic ring is critical for the synthesis of specific isomers. The nitration of substituted benzoic acids can be influenced by the nature and position of the existing substituents. acs.org For instance, the nitration of m-methyl benzoic acid can be controlled to produce 2-nitro-3-methylbenzoic acid with high selectivity. google.comgoogle.com The reaction conditions, such as temperature and the use of specific nitrating agents, play a significant role in determining the outcome of the reaction. google.comgoogle.com

Ultrasonically assisted nitration has been shown to be an effective method for the regioselective nitration of various aromatic compounds, offering good yields and high selectivity under mild conditions. scispace.comscirp.org For example, para-substituted compounds tend to undergo nitration at the ortho position. scispace.comscirp.org The use of catalysts, such as ammonium (B1175870) molybdate, can further enhance the regioselectivity of the nitration process. scispace.comscirp.org

A study on the nitration of 3-bromobenzoic acid showed that the major product was 5-bromo-2-nitrobenzoic acid (83% yield), while 3-bromo-2-nitrobenzoic acid was the minor product (13% yield), and the formation of 3-bromo-4-nitrobenzoic acid was not observed. wordpress.com This highlights the directing effects of the substituents on the regioselectivity of nitration.

Strategies for Acyclic Nitroethyl Chain Elaboration

The elaboration of the acyclic nitroethyl chain can be achieved through various synthetic routes. One method involves the reaction of 3-phthalidylnitromethane with an aqueous alkali, which produces the unstable 2-(2-nitrovinyl)benzoate ion. This intermediate can then react with a hydroxyl ion to form the dianion of 2-(1-hydroxy-2-nitroethyl)benzoic acid. researchgate.netcdnsciencepub.com

Another strategy involves the conjugate addition of a nitronate anion to an α,β-unsaturated system. This approach can be used to form new carbon-carbon bonds and introduce the nitro group in a controlled manner.

Approaches to the Benzoic Acid Core Functionalization

The functionalization of the benzoic acid core is another critical aspect of the synthesis of this compound and its analogues. This involves the introduction of the carboxylic acid group and the modification of the aromatic ring.

Carboxylic Acid Group Introduction in ortho-Substituted Systems

The introduction of a carboxylic acid group in an ortho-substituted system can be achieved through directed ortho-lithiation. researchgate.net This method allows for the regiospecific introduction of a substituent at the position ortho to a directing group. The carboxylic acid group itself can act as a director for ortho-lithiation, enabling the synthesis of a variety of ortho-substituted benzoic acids. researchgate.net

Flow carbonylation of sterically hindered ortho-substituted iodoarenes presents another modern approach. beilstein-journals.org This method utilizes carbon monoxide gas in a continuous flow reactor to carboxylate ortho-substituted substrates, often providing higher yields than traditional batch processes. beilstein-journals.org

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent. wordpress.comlibretexts.org This is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, inhibiting resonance. wordpress.com

Side-Chain Oxidation Methodologies on Aromatic Systems

Side-chain oxidation is a powerful method for converting an alkyl group on an aromatic ring into a carboxylic acid. pearson.comorgoreview.comlibretexts.org This reaction is typically carried out using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. orgoreview.comlibretexts.org A key requirement for this reaction is the presence of at least one benzylic hydrogen on the alkyl side chain. orgoreview.comlibretexts.org Therefore, tert-butylbenzene, which lacks a benzylic hydrogen, is resistant to this oxidation. stackexchange.com

Convergent and Divergent Synthetic Pathways

Convergent and divergent synthetic strategies offer versatile approaches to this compound and related compounds. These pathways are distinguished by how the key structural fragments are assembled.

Construction from Phthalidylnitromethane Derivatives

A significant pathway to the this compound backbone involves the chemical transformation of 3-phthalidylnitromethane. This method leverages the reactivity of the lactone ring in 3-phthalidylnitromethane under basic conditions. The treatment of 3-phthalidylnitromethane with aqueous alkali leads to the formation of the unstable 2-(2-nitrovinyl)benzoate ion. buchler-gmbh.comacs.org This intermediate is a key branching point for further synthetic modifications.

The reaction with aqueous alkali, such as sodium hydroxide, promotes the opening of the phthalide (B148349) ring to generate the transient nitrovinyl derivative. buchler-gmbh.com This intermediate can then be subjected to various nucleophilic additions. For instance, the addition of a hydroxyl ion from the aqueous alkali to the nitrovinyl group results in the formation of the dianion of 2-(1-hydroxy-2-nitroethyl)benzoic acid. buchler-gmbh.comacs.org Acidification of this dianion can revert the molecule back to the starting 3-phthalidylnitromethane. buchler-gmbh.com

This reactivity demonstrates a divergent approach where a single precursor, 3-phthalidylnitromethane, can lead to different products depending on the reaction conditions and nucleophiles employed.

Utilization of 2-(2-Nitrovinyl)benzoate Intermediates

The 2-(2-nitrovinyl)benzoate ion, generated from 3-phthalidylnitromethane, serves as a crucial intermediate in the synthesis of various this compound analogues. buchler-gmbh.comacs.org The electrophilic nature of the double bond in the nitrovinyl group makes it susceptible to attack by nucleophiles.

A key example is the reaction with methoxide (B1231860). When methanolic sodium methoxide is used instead of aqueous alkali, the initially formed 2-(2-nitrovinyl)benzoate ion is trapped by the methoxide ion. This leads to the formation of 2-(1-methoxy-2-nitroethyl)benzoate, which can be isolated as the crystalline free acid, 2-(1-methoxy-2-nitroethyl)benzoic acid, upon acidification. This pathway highlights the utility of the nitrovinyl intermediate in introducing substituents at the benzylic position of the nitroethyl side chain.

The general principle of conjugate addition to the 2-(2-nitrovinyl)benzoate intermediate can be extended to other nucleophiles, providing a versatile route to a range of structurally diverse analogues. The stability and reactivity of this intermediate are central to the success of these synthetic transformations.

Multi-Step Reaction Sequences for Target Molecule Assembly

The synthesis of this compound and its analogues can also be achieved through multi-step reaction sequences that build the molecule in a more linear fashion. One common strategy involves the nitration of a pre-existing benzoic acid derivative. For instance, a general approach to nitrobenzoic acids involves the electrophilic aromatic substitution of a benzoic acid derivative with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. beilstein-journals.org

Another multi-step approach could involve the construction of the nitroethyl side chain on a pre-functionalized benzene ring. This can be conceptualized through a retrosynthetic analysis where the target molecule is disconnected at key bonds. For example, this compound could be envisioned as being formed from 2-formylbenzoic acid through a Henry (nitro-aldol) reaction with nitromethane (B149229), followed by reduction of the resulting β-hydroxynitro compound. quora.com

A plausible multi-step sequence for a related compound, 2-[2-(2-nitrophenyl)ethyl]benzoic acid, involves the reaction of 2-nitrophenylacetic acid with formaldehyde (B43269) in the presence of a phase transfer catalyst to form an acrylate (B77674) intermediate, which is then further processed.

These multi-step sequences allow for the introduction of various substituents on the aromatic ring and the side chain at different stages of the synthesis, offering a high degree of control and flexibility in the preparation of a wide array of analogues.

Catalytic Systems in Synthesis of Nitroethylbenzoic Acid Structures

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and scope of synthetic routes to this compound and its analogues. Various catalytic systems, including organocatalysts and metal-based catalysts, can be employed for key bond-forming reactions.

The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a fundamental step in constructing the nitroethyl side chain. This reaction can be catalyzed by a range of bases and, more recently, by sophisticated organocatalysts to achieve high levels of stereocontrol. organic-chemistry.org For the synthesis of this compound derivatives from 2-formylbenzoic acid, a base-catalyzed Henry reaction with nitromethane would yield a β-hydroxynitro intermediate.

Furthermore, the conjugate addition of nucleophiles to 2-(2-nitrovinyl)benzoate intermediates is a key transformation that can be facilitated by catalytic systems. Organocatalysts, such as cupreine, have been shown to catalyze the Michael addition to nitro-olefins. buchler-gmbh.com Bifunctional organocatalysts, like those derived from thiourea, are effective in promoting the enantioselective conjugate addition of various nucleophiles to nitroalkenes. acs.org These catalysts often operate through hydrogen bonding interactions, activating both the electrophile and the nucleophile.

In the context of synthesizing related structures, phase transfer catalysts, such as tetrabutylammonium (B224687) iodide, have been utilized to facilitate reactions involving anionic intermediates in biphasic systems, improving reaction rates and yields. Moreover, the reduction of the nitro group to an amine, a common transformation for these compounds, can be achieved through catalytic hydrogenation using various metal catalysts. mdpi.com

The development of novel catalytic systems, including those based on benzoic acid resins rsc.org and chiral phosphoric acids nih.gov, continues to expand the toolkit for the efficient and selective synthesis of complex molecules like this compound and its derivatives.

Decomposition Reactions and Energetic Profiles

The thermal decomposition of this compound into nitroethylene and benzoic acid has been a subject of detailed mechanistic study. researchgate.netpk.edu.pl Computational analyses, particularly using Density Functional Theory (DFT), have provided significant insights into the energetics and pathways of this reaction. researchgate.netresearchgate.net

Role of Activation Energy in Decomposition Processes

The activation energy is a critical factor in the decomposition of this compound, indicating a significant energy barrier for the reaction to occur. d-nb.info DFT calculations at the B3LYP/6-31G(d) level place the activation energy at approximately 42.5 kcal·mol⁻¹. researchgate.net Other computational levels have calculated similar, though slightly lower, activation enthalpies. semanticscholar.org The high energy cost is primarily associated with the simultaneous rupture of the O-C and C-H bonds. researchgate.net

Table 1: Calculated Activation Energies for the Decomposition of Benzoate Derivatives This table presents activation energy values calculated using different theoretical methods and for related compounds, illustrating the energetic demands of the decomposition process.

| Compound | Computational Level | Activation Energy / Enthalpy (kcal·mol⁻¹) | Reference |

|---|---|---|---|

| This compound | B3LYP/6-31G(d) | 42.5 | researchgate.net |

| This compound | B3LYP/6-31+G(d) | 30.07 | semanticscholar.org |

| This compound | B3LYP/6-31G(d,p) | 30.47 | semanticscholar.org |

| Uncatalyzed Process | - | 38.73 | semanticscholar.org |

| NMe₂ Substituted | - | 37.52 | semanticscholar.org |

| NO₂ Substituted | - | 39.65 | semanticscholar.org |

Pseudocyclic Reaction Characterizations

The decomposition is classified as a pseudocyclic reaction. researchgate.net This categorization is due to the transition state geometry, which features a distorted six-membered cyclic arrangement of atoms. researchgate.netd-nb.info However, detailed analysis through Molecular Electron Density Theory (MEDT) and BET shows that the bonding changes are not concerted, which rules out a true pericyclic mechanism. researchgate.netd-nb.info The term "pseudocyclic" accurately describes reactions that proceed through a cyclic-like transition state without the concerted electronic rearrangement characteristic of pericyclic reactions. researchgate.net

Reactions Involving the Nitro Group

The nitro group in this compound is a key functional group that can undergo various chemical transformations, most notably reduction.

Reduction Transformations (e.g., to Aminoethyl Derivatives)

The nitro group of this compound can be reduced to an amino group, yielding 2-(2-aminoethyl)benzoic acid. This transformation is a standard reaction in organic synthesis. Catalytic hydrogenation is a common method for this reduction, often employing catalysts like palladium on carbon (Pd/C) or platinum-based catalysts under a hydrogen atmosphere. smolecule.com For instance, the hydrogenation of benzoic acid derivatives to their cyclohexanecarboxylic acid counterparts has been achieved with high efficiency using Pt/TiO₂ catalysts. nih.gov Such catalytic systems are effective for reducing aromatic systems and can be adapted for the reduction of nitro groups. smolecule.comnih.gov The reduction process is crucial for synthesizing amino-substituted benzoic acids, which are valuable building blocks in medicinal chemistry and materials science.

Elimination Reactions of the Nitro Moiety

The nitro group in this compound is situated on a primary carbon, beta to the benzene ring. Elimination of the nitro group, along with a hydrogen atom from the alpha-carbon, can lead to the formation of 2-vinylbenzoic acid. This type of reaction, known as a β-elimination, is a common pathway for nitroalkanes.

A study on the alkaline treatment of a related compound, 3-phthalidylnitromethane, demonstrated the formation of an unstable 2-(2-nitrovinyl)benzoate ion, which is the conjugate base of 2-(2-nitrovinyl)benzoic acid, via an elimination process. cdnsciencepub.comcdnsciencepub.com This supports the feasibility of elimination reactions for the nitro moiety in similar structures.

Table 1: General Conditions for Base-Catalyzed Elimination of Nitroalkanes

| Parameter | Condition | Rationale |

| Base | Strong, non-nucleophilic bases (e.g., DBU, t-BuOK) | Favors elimination over substitution by abstracting a proton. |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO) | Solvates the cation of the base without interfering with the reaction. |

| Temperature | Elevated temperatures | Often required to overcome the activation energy for elimination. |

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Esterification: The conversion of this compound to its corresponding ester can be achieved through several methods, with Fischer esterification being a common approach. tcu.edulibretexts.org This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. libretexts.org A subsequent nucleophilic attack by an alcohol, followed by dehydration, yields the ester. The ortho-substituent may introduce steric hindrance, potentially slowing the reaction rate compared to unsubstituted benzoic acid. researchgate.net Microwave-assisted methods have been shown to improve yields and reduce reaction times for the esterification of substituted benzoic acids. researchgate.net

Amidation: Direct conversion of a carboxylic acid to an amide by reaction with an amine is generally difficult and requires high temperatures. libretexts.orgnih.gov More commonly, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an activated ester, which then readily reacts with an amine to form the amide. wikipedia.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct amidation by activating the carboxylic acid. libretexts.org Recent methods have also explored the use of catalysts for direct amidation reactions. nih.gov

Unlike aldehydes and ketones, the carbonyl group of a carboxylic acid is generally less susceptible to direct nucleophilic addition. ncert.nic.indoubtnut.com This is because the lone pair of electrons on the hydroxyl group can participate in resonance with the carbonyl group, reducing the partial positive charge on the carbonyl carbon. doubtnut.com Reactions at the carbonyl carbon of carboxylic acids typically proceed through a nucleophilic acyl substitution mechanism, where the hydroxyl group is ultimately replaced by the incoming nucleophile, rather than a simple addition. libretexts.org For nucleophilic addition to occur, the carboxylic acid must first be reduced to an aldehyde or ketone.

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. The decarboxylation of aromatic carboxylic acids is generally difficult and requires high temperatures. nih.gov However, the presence of certain substituents can facilitate this process. For instance, the decarboxylation of some ortho-substituted benzoic acids can be influenced by the substituent's ability to stabilize the transition state. researchgate.net Studies on the decarboxylation of benzoic acids have explored various conditions, including thermal and photochemical methods, sometimes with the aid of catalysts. nih.govresearchgate.net For example, oxidative decarboxylation of benzoic acid to produce phenol (B47542) can be achieved at high temperatures, with the temperature being lowered by the use of copper salts. wikipedia.org

Acid-Base Equilibrium and Proton Transfer Processes

This compound is an acid due to the presence of the carboxylic acid group. Its acidity in solution is described by its acid dissociation constant (pKa). The pKa value is influenced by the substituents on the benzene ring. hcpgcollege.edu.in The nitro group is an electron-withdrawing group, which increases the acidity of the benzoic acid. quora.com This is because the electron-withdrawing nature of the nitro group stabilizes the resulting carboxylate anion through an inductive effect. hcpgcollege.edu.inquora.com The position of the nitro group also plays a role; ortho-substituted benzoic acids are generally stronger acids than their meta and para isomers, a phenomenon known as the "ortho effect". hcpgcollege.edu.in Therefore, this compound is expected to be a stronger acid than benzoic acid itself. Studies on nitrobenzoic acids have shown that they are indeed more acidic than benzoic acid. asianpubs.orgoup.com

Table 2: Comparison of pKa Values for Substituted Benzoic Acids (Illustrative)

| Compound | pKa in Water at 25°C (approx.) | Reason for Acidity Change |

| Benzoic Acid | 4.20 | Reference compound |

| 2-Nitrobenzoic Acid | 2.17 | Strong electron-withdrawing nitro group at the ortho position stabilizes the conjugate base. hcpgcollege.edu.in |

| 3-Nitrobenzoic Acid | 3.44 | Electron-withdrawing nitro group at the meta position has a weaker stabilizing effect. hcpgcollege.edu.in |

| 4-Nitrobenzoic Acid | 3.42 | Electron-withdrawing nitro group at the para position stabilizes the conjugate base. hcpgcollege.edu.in |

Intramolecular Cyclization and Rearrangement Reactions

The ortho positioning of the carboxylic acid and the nitroethyl group in this compound creates the potential for intramolecular reactions.

Intramolecular Cyclization: Under appropriate conditions, the carboxylic acid could potentially react with the nitroethyl side chain. For example, intramolecular Friedel-Crafts type reactions are known for 2-substituted benzoic acids, leading to the formation of cyclic ketones. thieme-connect.de Electrochemical methods have also been developed for the C-H lactonization of 2-alkylbenzoic acids to form phthalides. researchgate.net Furthermore, base-catalyzed intramolecular cyclization of related systems, such as 2-ynylphenols, has been used to synthesize substituted benzofurans. rsc.org While specific studies on this compound are not available, these examples suggest that intramolecular cyclization could be a possible reaction pathway under certain catalytic conditions.

Rearrangement Reactions: Aromatic nitro compounds are known to undergo rearrangement reactions under certain conditions, such as in strong acids. rsc.orgrsc.org For instance, some substituted 2-nitroanilines have been observed to rearrange to form other isomers. rsc.org While this type of rearrangement typically involves other functional groups like amines, the possibility of rearrangements involving the nitro group in this compound under harsh acidic conditions cannot be entirely ruled out.

Catalyzed Transformations and Kinetic Studies

The chemical reactivity of this compound is characterized by the presence of two primary functional groups: a carboxylic acid and a nitroalkyl chain, both attached to a benzene ring. These features allow for a variety of catalyzed transformations, primarily focusing on the reduction of the nitro group and modifications involving the aromatic ring and carboxylic acid moiety. Mechanistic and kinetic investigations into these transformations, while not extensively documented for this specific molecule, can be inferred from studies on analogous compounds such as nitrobenzoic acids and other nitroarenes.

A significant area of catalyzed transformation for compounds containing a nitro group is catalytic hydrogenation. This process is crucial for the synthesis of corresponding amino compounds, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. The catalytic reduction of the nitro group in aromatic compounds is a well-established reaction, typically employing transition metal catalysts.

Kinetic studies on the hydrogenation of related compounds, such as benzoic acid and its derivatives, provide insight into the reaction mechanisms. For instance, the hydrogenation of benzoic acid to cyclohexanecarboxylic acid has been studied in detail, revealing dependencies on hydrogen pressure, substrate concentration, and temperature. nih.gov Research on the hydrogenation of benzoic acid over a Pt/TiO₂ catalyst under mild conditions has shown a turnover frequency (TOF) of up to 4490 h⁻¹ at 80 °C and 50 bar H₂. nih.gov The reaction kinetics often follow a Langmuir-Hinshelwood model, where the reactants adsorb onto the catalyst surface before reacting. researchgate.net

In the case of nitrobenzoic acids, the selective reduction of the nitro group in the presence of a carboxylic acid function is a key challenge. Catalytic systems based on rhodium complexes, for example, have been shown to be highly chemoselective for the reduction of the aromatic nitro group of 4-nitrobenzoic acid, leaving the carboxylic group intact. researchgate.net The catalytic activity in such systems is dependent on the nature of the ligands coordinated to the metal center. researchgate.net

The following table summarizes typical conditions and findings for the catalytic hydrogenation of compounds analogous to this compound, providing a basis for understanding its potential catalytic transformations.

Table 1: Representative Catalytic Hydrogenation Data for Analogous Aromatic Nitro and Carboxylic Compounds

| Catalyst | Substrate | Solvent | Temperature (°C) | H₂ Pressure (bar) | Conversion (%) | Selectivity (%) to Amino/Cyclohexane Derivative | Reference |

| Pt/TiO₂ | Benzoic Acid | n-Hexane | 80 | 50 | >99 | >99 (to Cyclohexanecarboxylic Acid) | nih.gov |

| 5% Ru/C | Benzoic Acid | 1,4-Dioxane/Water | 220 | 68.9 | 100 | 86 (to Cyclohexanecarboxylic Acid) | researchgate.net |

| cis-Rh(CO)₂(3,5-lutidine)₂ | 4-Nitrobenzoic Acid | 80% aq. 3,5-lutidine | 100 | 0.9 (CO) | - | High (to 4-Aminobenzoic Acid) | researchgate.net |

| Pd/C | 4-Nitrobenzoic Acid | Water | 80 | 10 | 100 | High (to 4-Aminobenzoic Acid) | unifi.it |

Mechanistic investigations into the catalytic hydrogenation of nitroaromatics suggest a complex pathway involving several intermediates. The reaction typically proceeds through the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. The specific pathway and rate-determining step can be influenced by the catalyst, solvent, and reaction conditions.

Beyond hydrogenation, other catalyzed transformations can be envisaged for this compound. For instance, intramolecular reactions, such as Friedel-Crafts type cyclizations, could potentially lead to the formation of bicyclic structures. masterorganicchemistry.com Such reactions are typically catalyzed by Lewis or Brønsted acids. Theoretical studies on the decomposition of related nitroethyl benzoates have explored mechanisms catalyzed by Lewis acids, indicating that such catalysis can significantly lower the activation energy compared to the uncatalyzed process. researchgate.net

Organocatalysis represents another avenue for the transformation of molecules containing nitroalkane functionalities. While specific studies on this compound are not prominent, the broader field of organocatalyzed reactions of nitroalkenes, such as Michael additions, is well-developed. ehu.esacs.org These reactions often utilize chiral amines or thioureas as catalysts and can proceed with high enantioselectivity. Benzoic acid itself is sometimes used as a co-catalyst in these transformations to promote the reaction. ehu.es

Advanced Theoretical and Computational Analyses of this compound Remain Largely Unexplored

A thorough review of published scientific literature reveals a significant gap in the advanced theoretical and computational investigation of the chemical compound This compound . Despite the availability of powerful computational tools like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT), which are frequently used to probe molecular properties and reaction mechanisms, their specific application to this molecule is not documented in existing research.

The user-requested article, structured with a detailed outline focusing on DFT applications—including electronic structure, vibrational spectra, geometrical optimization, reaction mechanisms, solvent effects, and the MEDT framework—cannot be generated at this time due to the absence of specific scientific data for "this compound."

A Case of Mistaken Identity? Nitroethyl Benzoate as a Potential Alternative

Interestingly, extensive computational research that perfectly aligns with the requested article outline is available for a closely related, isomeric compound: nitroethyl benzoate (NEB) . This body of work, primarily centered on the thermal decomposition of NEB to yield nitroethylene and benzoic acid, has been rigorously studied using both DFT and MEDT methodologies. d-nb.inforesearchgate.netsemanticscholar.org

The structural similarity and the detailed nature of the available research on NEB suggest a possible confusion between the two compounds.

This compound : Features a benzoic acid core with a nitroethyl group (-CH2CH2NO2) attached to the benzene ring at the ortho position.

Nitroethyl benzoate : Is an ester formed from benzoic acid and 2-nitroethanol, with the structure C6H5COOCH2CH2NO2.

The decomposition of nitroethyl benzoate is a classic example of an elimination reaction studied through a computational lens, involving transition state characterization, analysis of electronic structure changes, and the influence of catalysts and solvents—all topics specified in the user's outline. d-nb.inforesearchgate.netsemanticscholar.orgmdpi.comorcid.org

Given the lack of specific data for this compound, this article cannot be completed as requested. Researchers interested in this specific molecule may find the extensive studies on its isomer, nitroethyl benzoate, to be a valuable starting point for future computational investigations.

Advanced Theoretical and Computational Investigations

Molecular Electron Density Theory (MEDT) Framework

Analysis of Electron Density Changes Along Reaction Pathways

The thermal decomposition of 2-(2-nitroethyl)benzoic acid (NEB) into nitroethylene (B32686) and benzoic acid has been scrutinized using MEDT at the B3LYP/6-31G(d) computational level. researchgate.netresearchgate.net This theoretical framework allows for a detailed analysis of the changes in electron density throughout the reaction, offering insights into the electronic rearrangements that govern the process.

The topological analysis of the Electron Localization Function (ELF) for the ground state of NEB reveals key features of its electronic structure. d-nb.info Specifically, it shows the presence of monosynaptic basins corresponding to the non-bonding electrons on the oxygen atoms and disynaptic basins representing the covalent bonds within the molecule. d-nb.info For instance, the ELF analysis of NEB identified three monosynaptic basins on the oxygen atoms (O1 and O3) and four crucial disynaptic basins: V(O1, C2), V(C2, O3), V(O3, C4), and V(C4, C5), with electron populations of 2.39e, 1.61e, 1.39e, and 1.95e, respectively. Additionally, a protonated basin, V(C5, H6), with a population of 2.07e was identified. d-nb.info

The evolution of the electron density along the intrinsic reaction coordinate (IRC) provides a continuous picture of the bond formation and breaking processes. The formation of the new C=C double bond in nitroethylene and the O–H bond in benzoic acid occurs in the later stages of the reaction, following the initial bond cleavages. researchgate.net This detailed electronic description moves beyond a simple orbital-based view and provides a more nuanced understanding of the chemical transformation.

Characterization of Chemical Events and Bond Evolution Theory (BET)

Bonding Evolution Theory (BET), which combines the topological analysis of the ELF with Catastrophe Theory, has been instrumental in characterizing the sequence of chemical events during the decomposition of this compound. researchgate.net BET divides the reaction pathway into distinct phases, each defined by specific topological changes in the electron density, which correspond to the formation and rupture of chemical bonds.

The BET analysis of the decomposition of NEB identified six distinct phases along the reaction coordinate. researchgate.net This multi-phase description highlights the asynchronous nature of the electronic rearrangements. The process begins with the rupturing of the O–C and C–H bonds. researchgate.net The formation of the C–C double bond in the resulting nitroethylene molecule is observed to happen towards the end of the reaction pathway. researchgate.net This detailed, phase-by-phase description provided by BET allows for a precise timeline of the chemical events, offering a more refined understanding than a simple consideration of the reactant, transition state, and product structures alone. researchgate.net

Such detailed characterization is not limited to this specific reaction. BET has been successfully applied to understand the mechanisms of various other organic reactions, including cycloadditions and other elimination reactions, providing a powerful tool for mechanistic elucidation. researchgate.netmdpi.com

Differentiation of Concerted versus Non-Concerted Mechanisms

A key question in the study of reaction mechanisms is whether bond breaking and formation occur in a single, concerted step or through a stepwise, non-concerted process involving intermediates. wikipedia.orgyoutube.comaklectures.com In a concerted reaction, all electronic rearrangements happen simultaneously, passing through a single transition state. wikipedia.org

The reaction is categorized as a pseudocyclic reaction, characterized by a cyclic arrangement of atoms in the transition state where not all atoms are necessarily bonded. d-nb.info The initial proposal of a pericyclic mechanism, which implies a concerted process, has been ruled out based on the evidence from the detailed electron density analysis. researchgate.netd-nb.info The decomposition of NEB is therefore best described as a one-step, two-stage mechanism. d-nb.info This highlights the importance of going beyond the analysis of stationary points on the potential energy surface to understand the true nature of the reaction mechanism.

Quantum Chemical Tools in Reaction Dynamics Studies

The study of chemical reaction dynamics aims to understand the atomic motions and energy flow during a chemical transformation. arxiv.org Quantum chemical tools are indispensable in this field, providing the necessary potential energy surfaces and electronic properties to simulate and analyze these dynamics. arxiv.orgeuropa.eu

For benzoic acid derivatives, including this compound, quantum chemical methods are used to calculate a variety of molecular properties that are crucial for understanding their reactivity. These include molecular electrostatic potentials (MEP) and frontier molecular orbitals (FMOs), which provide insights into the electrophilic and nucleophilic characters of different parts of the molecule. niscpr.res.in

Furthermore, recent advancements have seen the application of machine learning models trained on quantum chemical data to predict reactivity parameters, such as Hammett constants, for large sets of benzoic acid derivatives. rsc.org These models utilize descriptors derived from quantum chemical calculations, like Natural Bond Orbital (NBO) charges and HOMO energies, to build predictive relationships between structure and reactivity. rsc.org Such approaches offer a powerful and efficient way to screen for molecules with desired reactivity profiles.

The simulation of reaction dynamics can also involve ab initio molecular dynamics (AIMD), where the forces on the atoms are calculated "on the fly" using quantum chemical methods. escholarship.org This allows for a direct simulation of the reaction trajectory, providing insights into dynamic effects that may not be captured by static models based solely on the potential energy surface.

Computational Design of Catalytic Systems

Computational methods are increasingly being used to design novel catalysts for specific chemical transformations. d-nb.infonih.govescholarship.org These approaches can significantly accelerate the discovery of new and more efficient catalytic systems.

In the context of the decomposition of this compound and related compounds, computational studies have explored the effect of catalysts on the reaction mechanism and energetics. For instance, the catalytic effect of the 1,3-dimethylimidazolium (B1194174) cation on the decomposition of nitroethyl benzoates has been investigated using DFT. semanticscholar.org The calculations showed that the catalyst lowers the activation barrier of the reaction, thereby increasing the reaction rate. semanticscholar.org The study elucidated the role of the catalyst in stabilizing the transition state through the formation of a pre-reaction complex. semanticscholar.org

More broadly, the computational design of catalysts often involves a multi-step process. d-nb.info This can include:

Proposing a reaction mechanism and identifying the rate-determining step. d-nb.info

Using quantum chemical calculations to model the interaction of potential catalysts with the reactants and transition states.

Screening a range of potential catalysts to identify those that have the most significant positive impact on the reaction energetics. d-nb.info

In some cases, machine learning models can be trained on computational or experimental data to predict the performance of new catalysts. d-nb.info

For enzyme design, computational methods like RosettaMatch and RosettaEnzDes are used to design new enzymes by placing a theoretically designed active site (a "theozyme") into a stable protein scaffold. nih.govbiorxiv.orgresearchgate.net This approach has been used to create de novo enzymes for various reactions and could, in principle, be applied to design catalysts for the transformation of compounds like this compound.

Advanced Analytical Characterization Techniques in Research

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy provides detailed information about the molecular structure, connectivity, and functional groups of 2-(2-Nitroethyl)benzoic acid. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and various Mass Spectrometry (MS) methods are fundamental in its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts, integration, and multiplicity of proton signals provide a map of the hydrogen atoms in the molecule. For the closely related compound, methyl 2-(2-nitroethyl)benzoate , the ¹H NMR spectrum shows a characteristic A₂X₂ pattern for the ethyl side chain, which appears as two sharp, symmetrical triplets of two protons each acs.org. The aromatic protons on the benzene (B151609) ring typically appear in the range of δ 7.0-8.5 ppm, with their specific shifts and coupling patterns influenced by the positions of the carboxyl and nitroethyl substituents mit.edu. The acidic proton of the carboxylic acid in this compound would be expected to appear as a broad singlet far downfield, often above δ 10 ppm rsc.org.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For a substituted benzoic acid, the carbonyl carbon of the carboxylic acid is typically observed in the δ 165-175 ppm region rsc.org. The aromatic carbons show signals between δ 120-140 ppm, while the aliphatic carbons of the nitroethyl side chain would appear further upfield.

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would confirm the coupling between the protons on the adjacent CH₂ groups of the ethyl chain. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the assignment of the CH₂ groups in the side chain and the C-H bonds on the aromatic ring.

Table 1: Expected ¹H NMR Spectral Data for this compound Based on analysis of structural analogs.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH | > 10 | Singlet (broad) | - |

| Aromatic C-H | 7.0 - 8.5 | Multiplet | ~7-8 |

| Ar-CH₂- | ~3.3 - 3.6 | Triplet | ~6-7 |

| -CH₂-NO₂ | ~4.7 - 5.0 | Triplet | ~6-7 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The carboxylic acid functional group gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ docbrown.info. The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp peak between 1680 and 1710 cm⁻¹ docbrown.inforesearchgate.net. The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch around 1550-1570 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹ nih.gov. Vibrations associated with the aromatic ring, including C-H and C=C stretching, are also expected nist.gov.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations, particularly the ring-breathing mode, often produce strong signals in the Raman spectrum. The symmetric stretching vibration of the nitro group is also typically Raman active. While the O-H stretch is weak in Raman, the C=O stretch of the carboxylic acid is observable.

Table 2: Principal Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Weak |

| Carboxylic Acid | C=O stretch | 1680-1710 (strong) | Moderate |

| Nitro Group | Asymmetric NO₂ stretch | 1550-1570 (strong) | Weak |

| Nitro Group | Symmetric NO₂ stretch | 1340-1360 (strong) | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 (variable) | Strong |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

ESI is a soft ionization technique that is particularly useful for polar and thermally fragile molecules like carboxylic acids. In negative ion mode, this compound is expected to readily deprotonate to form the molecular ion [M-H]⁻. This would allow for the accurate determination of its molecular weight tandfonline.com. In positive ion mode, adduct ions such as [M+Na]⁺ might be observed. The technique is highly sensitive and allows for direct analysis of the compound in solution.

FT-ICR MS is a high-performance mass spectrometry technique known for its exceptionally high resolution and mass accuracy nist.gov. When coupled with ESI, FT-ICR MS can determine the elemental composition of this compound with high confidence by measuring the exact mass of the molecular ion (e.g., [M-H]⁻) to within a few parts per billion (ppb) nist.gov. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, unequivocally confirming the molecular formula of the target compound.

Py-GC/MS is a technique where a sample is thermally decomposed (pyrolyzed) in the absence of oxygen, and the resulting smaller, volatile fragments are separated by gas chromatography and identified by mass spectrometry. While not a primary tool for the initial characterization of a pure, small molecule, it can be used to study its thermal decomposition pathways. Pyrolysis of this compound would likely lead to fragmentation of the side chain, with potential loss of the nitro group (as NO₂ or other nitrogen oxides) and decarboxylation of the acid group, producing a variety of aromatic fragments that could be identified by the mass spectrometer acs.org. Analysis of these fragments can provide insights into the compound's thermal stability and bond strengths. For example, the mass spectrum of the related methyl 2-(2-nitroethyl)benzoate shows a prominent fragment corresponding to the loss of the NO₂ group acs.org.

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture. For a compound like this compound, both high-performance liquid chromatography and gas chromatography offer distinct advantages.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally unstable compounds like aromatic carboxylic acids. For nitrobenzoic acid isomers and related substances, reversed-phase (RP) HPLC is the most common approach. sielc.com This method utilizes a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.comchromforum.org

The separation is governed by the partitioning of the analyte between the stationary and mobile phases. To achieve good peak shape and retention for acidic compounds, the pH of the mobile phase is typically controlled by adding modifiers like phosphoric acid, trifluoroacetic acid (TFA), or formic acid. sielc.comsigmaaldrich.com Using an acidic mobile phase suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on the reversed-phase column. chromforum.org Detection is commonly performed using a UV detector, as the aromatic ring and nitro group are strong chromophores. sigmaaldrich.comupb.ro

Table 1: Representative HPLC Conditions for Analysis of Related Aromatic Acids

| Parameter | Condition 1 (for 4-Nitrobenzoic acid) sielc.com | Condition 2 (for Benzoic acid) sigmaaldrich.com | Condition 3 (General) ust.edu |

|---|---|---|---|

| Column | Newcrom C18 | Ascentis® RP-Amide, 15 cm × 4.6 mm, 5 µm | C-18 (EXCGL 120 ODS-A) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | 70:30 Water (0.1% TFA) : Acetonitrile | 65:35 Acetate (B1210297) buffer (pH 4.4) : Methanol |

| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |

| Detection | UV | UV at 220 nm | UV at 233 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. However, direct analysis of polar, non-volatile carboxylic acids like this compound is challenging. These compounds tend to exhibit poor peak shapes and may degrade at the high temperatures used in GC. chromforum.org

To overcome these limitations, a derivatization step is typically required prior to GC analysis. chromforum.orgnih.gov This process converts the polar carboxylic acid group into a less polar, more volatile ester or silyl (B83357) ester. For instance, trimethylsilyl (B98337) (TMS) derivatization can be performed to prepare the sample for analysis. nih.gov Following derivatization, the analyte can be separated on a non-polar capillary column and detected, often with a Flame Ionization Detector (FID) or a mass spectrometer. chromforum.orgcdc.gov

Table 2: General GC Methodological Approach for Aromatic Acids

| Step | Description | Example Reagent/Condition |

|---|---|---|

| Sample Preparation | Extraction of the analyte from the sample matrix. | Ethyl acetate extraction from an acidified aqueous sample. nih.gov |

| Derivatization | Conversion of the carboxylic acid to a more volatile derivative. | Trimethylsilyl (TMS) derivatization. nih.gov |

| GC Separation | Separation of the derivatized analyte on a capillary column. | Non-polar capillary column (e.g., HP-5, DB-5). researchgate.net |

| Detection | Detection of the analyte as it elutes from the column. | Flame Ionization Detector (FID) or Mass Spectrometry (MS). cdc.gov |

Hyphenated and Coupled Analytical Systems

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a higher degree of confidence in analytical results by offering both separation and structural identification capabilities.

GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of MS. After separation in the GC column, the derivatized analyte enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). nih.gov The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint that can be used for unambiguous identification by comparison to spectral libraries. researchgate.net For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target compound. nih.gov

LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is an exceptionally powerful tool for the analysis of compounds like this compound, as it does not require derivatization. nih.gov The eluent from the HPLC system is directed into the mass spectrometer's ion source. For acidic compounds, negative-ion mode Electrospray Ionization (ESI) or Atmospheric-Pressure Chemical Ionization (APCI) are highly effective. nih.govresearchgate.net ESI is generally preferred for its soft ionization, which typically yields the deprotonated molecule [M-H]⁻.

Tandem mass spectrometry (MS/MS) further enhances selectivity and is used for quantitative studies. nih.govresearchgate.net In this mode, the [M-H]⁻ ion is selected and fragmented to produce characteristic product ions, a process known as multiple reaction monitoring (MRM), which provides excellent sensitivity and reduces matrix interference. nih.gov

Table 3: LC-MS Parameters for the Analysis of Nitrobenzoic Acids

| Parameter | Methodology for Nitrobenzoic Acids nih.govresearchgate.net | Methodology for a Benzoic Acid Derivative nih.gov |

|---|---|---|

| Separation Mode | Reversed-Phase HPLC | Reversed-Phase UHPLC |

| Column | Not specified | Shim-pack XR-ODS C18 (75 mm × 3.0 mm, 2.2 µm) |

| Mobile Phase Modifier | Not specified | 0.1% Formic Acid in water/acetonitrile |

| Ionization Mode | Negative Ion ESI or APCI nih.govresearchgate.net | Positive Ion ESI |

| MS Detection | Full Scan or Selected Ion Monitoring | Multiple Reaction Monitoring (MRM) |

| Analyte Ion | [M-H]⁻ researchgate.net | [M+H]⁺ |

Gel Permeation Chromatography-Inductively Coupled Plasma High-Resolution Mass Spectrometry (GPC-ICP HR MS)

The technique of Gel Permeation Chromatography (GPC) coupled with Inductively Coupled Plasma High-Resolution Mass Spectrometry (ICP-HR-MS) is a highly specialized analytical system. GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution, and it is most commonly applied to the analysis of macromolecules and polymers.

ICP-HR-MS is a powerful technique for elemental analysis, capable of detecting elements at trace and ultra-trace concentrations with high resolution to overcome isobaric interferences. thermofisher.com

The direct application of GPC-ICP-HR-MS for the molecular characterization of a small molecule like this compound is unconventional and not a standard documented method. This hyphenated technique is designed for applications such as determining the elemental composition of large molecules (e.g., metalloproteins) after size-based separation or for speciation analysis where metal-containing species of different sizes are present. A theoretical application could involve studying the binding of this compound to a larger macromolecule or nanoparticle, where GPC separates the complex by size and ICP-HR-MS provides elemental information, but this remains a niche and non-standard approach for the characterization of the compound itself.

Data Processing and Chemometric Analysis in Molecular Characterization

In the comprehensive analysis of "this compound," the raw data obtained from advanced analytical instruments such as NMR spectrometers, mass spectrometers, and chromatographs are often complex. To extract meaningful information, sophisticated data processing and chemometric techniques are employed. These methods are essential for enhancing data quality, resolving complex mixtures, and identifying subtle patterns that are not apparent from a direct inspection of the data.

Chemometrics, the science of extracting information from chemical systems by data-driven means, plays a pivotal role in the molecular characterization of compounds. Techniques such as Principal Component Analysis (PCA) can be applied to spectroscopic and chromatographic datasets to reduce dimensionality, identify correlations, and classify samples. For a compound like "this compound," these methods could be instrumental in distinguishing it from its isomers or related impurities, monitoring its synthesis, or studying its interactions with other molecules.

Detailed Research Findings

While specific chemometric studies on "this compound" are not extensively documented in publicly available literature, the application of these techniques to closely related substituted benzoic acids and nitroaromatic compounds provides a clear framework for its potential analysis. Research on nitrobenzoic acid isomers, for instance, has demonstrated the power of combining High-Performance Liquid Chromatography (HPLC) with multivariate analysis to achieve complete separation and quantification, a task that can be challenging due to their similar chemical properties.

Similarly, spectroscopic studies on substituted benzoic acids have utilized chemometrics to analyze the subtle shifts in NMR and IR spectra. These analyses can reveal detailed information about the electronic effects of the substituents on the benzene ring and the conformation of the molecule in different solvents. For "this compound," such an analysis could elucidate the influence of the nitroethyl group on the acidity of the carboxylic acid and the electron distribution within the aromatic system.

The following data tables present typical analytical data that would be the input for chemometric analysis. Table 1 provides hypothetical peak characteristics from a reversed-phase HPLC analysis, which could be used to build a model for purity assessment. Table 2 lists the characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for a closely related compound, Methyl 2-(2-nitroethyl)benzoate, which serves as a proxy for the kind of detailed structural information that can be obtained and analyzed.

Data Tables

Table 1: Hypothetical HPLC Peak Data for "this compound" and Potential Impurities

This table illustrates the type of data that would be subjected to chemometric analysis, such as PCA, to assess the purity of a sample. The retention time, peak area, and peak height are variables that can define the chemical fingerprint of the sample.

| Compound | Retention Time (min) | Peak Area (%) | Peak Height (arbitrary units) |

| "this compound" | 8.54 | 98.2 | 12500 |

| Impurity A (Isomer) | 8.72 | 0.8 | 150 |

| Impurity B (Precursor) | 6.21 | 0.5 | 95 |

| Impurity C (Side-product) | 9.15 | 0.5 | 80 |

Table 2: Spectroscopic Data for Methyl 2-(2-nitroethyl)benzoate

The following data for the methyl ester of the target compound provides insight into the structural information available from NMR and IR spectroscopy. Chemometric models could be built using such spectral features to correlate them with specific molecular properties or to differentiate between similar structures.

| Analytical Technique | Parameter | Value |

| ¹H NMR (in CDCl₃) | Chemical Shift (δ) | 7.2-7.8 ppm (m, 4H, Ar-H) |

| 4.8 ppm (t, 2H, -CH₂-NO₂) | ||

| 3.9 ppm (s, 3H, -O-CH₃) | ||

| 3.5 ppm (t, 2H, Ar-CH₂-) | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | 1720 (C=O, ester) |

| 1550 (NO₂, asymmetric) | ||

| 1370 (NO₂, symmetric) | ||

| 1280 (C-O, ester) |

Applications of 2 2 Nitroethyl Benzoic Acid in Complex Organic Synthesis and Derivative Chemistry

Role as a Key Synthetic Intermediate and Building Block

In principle, 2-(2-Nitroethyl)benzoic acid possesses the necessary functional groups to serve as a versatile building block in organic synthesis. The carboxylic acid moiety allows for the formation of esters, amides, and acid chlorides, providing a handle for a variety of coupling reactions. The nitro group, a strong electron-withdrawing group, can be reduced to a primary amine, which is a crucial step in the synthesis of many nitrogen-containing heterocycles. The presence of these two functional groups in a specific ortho relationship on the benzene (B151609) ring, separated by an ethyl bridge, could potentially be exploited for intramolecular cyclization reactions to form novel heterocyclic systems.

The reactivity of this compound would be governed by the interplay of its functional groups. For instance, the nitro group deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to itself. Conversely, the carboxylic acid group is also a meta-director. Understanding these electronic effects is crucial for planning any synthetic modifications to the aromatic ring.

Potential, yet undocumented, synthetic utility could include:

Precursor to Bicyclic Lactams: Through reduction of the nitro group to an amine, followed by intramolecular amide bond formation, it is conceivable that this compound could be a precursor to bicyclic lactam structures.

Source of Ortho-Functionalized Anilines: The reduction of the nitro group would yield 2-(2-aminoethyl)benzoic acid, a substituted anthranilic acid derivative, which could then be used in further synthetic elaborations.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. While direct applications of this compound are not prominent in the literature for the following specific heterocycles, its structural motifs suggest potential, multi-step pathways.

Formation of Oxazoline (B21484) and Oxazolidine Derivatives

Oxazolines and oxazolidines are important five-membered heterocyclic compounds with a wide range of applications. Generally, their synthesis involves the condensation of a carboxylic acid or its derivative with a β-amino alcohol for oxazolines, or the reaction of an aldehyde or ketone with a β-amino alcohol for oxazolidines.

A hypothetical pathway to an oxazoline derivative from this compound would likely involve several transformations. First, the nitro group would need to be reduced to an amine. The resulting aminoethyl group would then need to be hydroxylated at the beta position to form a β-amino alcohol. This intermediate could then potentially undergo an intramolecular cyclization with the carboxylic acid group, possibly after activation, to form a bicyclic system containing an oxazoline ring. The direct synthesis from this compound is not a standard or documented procedure.

Table 1: General Methods for Oxazoline and Oxazolidine Synthesis

| Heterocycle | General Precursors | Typical Reaction Conditions |

| Oxazoline | Carboxylic acid and β-amino alcohol | Dehydrating agents (e.g., SOCl₂, PPh₃/I₂), high temperatures |

| Nitrile and β-amino alcohol | Acid or base catalysis, high temperatures | |

| Oxazolidine | Aldehyde/Ketone and β-amino alcohol | Mild acid or base catalysis, often with removal of water |

Routes to Substituted Anthranilic Acid Analogues

Anthranilic acid (2-aminobenzoic acid) and its derivatives are important intermediates in the synthesis of pharmaceuticals and dyes. The most direct route to a substituted anthranilic acid analogue from this compound is through the reduction of the nitro group.

This transformation would yield 2-(2-aminoethyl)benzoic acid. This product is itself a substituted anthranilic acid. Further modifications could then be carried out on the newly formed amino group (e.g., alkylation, acylation) or on the carboxylic acid (e.g., esterification, amidation) to produce a variety of analogues.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Notes |

| H₂/Pd, Pt, or Ni | Catalytic amount of metal, hydrogen gas pressure | Clean and efficient, but may require specialized equipment. |

| Fe, Sn, or Zn in acid | Metal powder or granules with HCl or acetic acid | Classical method, often used in laboratory settings. |

| Sodium dithionite (B78146) (Na₂S₂O₄) | Aqueous or alcoholic solution | Mild reducing agent, useful for sensitive substrates. |

Development of Diverse Benzoic Acid Derivatives

The modification of this compound to create a library of derivatives would involve transformations of the aromatic ring and the ethyl side chain.

Modifications to the Aromatic Ring System

Electrophilic aromatic substitution on the benzene ring of this compound would be influenced by the directing effects of the existing substituents. Both the nitro and carboxylic acid groups are deactivating and meta-directing. Therefore, electrophilic attack would be expected to occur at the positions meta to both groups.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product Position |

| Nitration | HNO₃, H₂SO₄ | Position 4 or 6 |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Position 4 or 6 |

| Sulfonation | Fuming H₂SO₄ | Position 4 or 6 |

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings like that of this compound.

Side-Chain Functionalization and Elaboration

The ethyl side chain offers another site for modification. The carbon atom adjacent to the nitro group (the α-carbon) is activated towards deprotonation under basic conditions, which could allow for the introduction of various electrophiles. However, the reactivity of the benzylic position (the carbon attached to the aromatic ring) is also a key consideration in side-chain reactions of benzene derivatives.

Possible, though not specifically documented for this compound, transformations could include:

Reduction of the Nitro Group: As previously discussed, this would yield an amino group, fundamentally changing the nature of the side chain.

Oxidation of the Benzylic Carbon: Strong oxidizing agents like potassium permanganate (B83412) can oxidize benzylic carbons that have at least one hydrogen atom to a carboxylic acid. In this case, it could potentially lead to a dicarboxylic acid derivative, though the presence of the nitro group might complicate this reaction.

Reactions involving the α-carbon: The acidity of the α-proton to the nitro group could be exploited in condensation reactions, such as the Henry reaction, if a suitable aldehyde is present.

Stereoselective Synthesis Utilizing Nitro-Group Reactivity

The inherent reactivity of the nitro group in "this compound" offers a versatile handle for stereoselective transformations, enabling the synthesis of chiral molecules with high levels of stereocontrol. While specific stereoselective syntheses starting directly from or leading to "this compound" are not extensively documented in dedicated studies of this particular molecule, established methodologies in asymmetric synthesis can be applied to its precursors or derivatives. Key strategies include the asymmetric Henry (nitroaldol) reaction and stereoselective Michael additions.

The asymmetric Henry reaction provides a powerful method for the enantioselective formation of a carbon-carbon bond between a nitroalkane and a carbonyl compound. niscpr.res.in In a hypothetical stereoselective synthesis of a precursor to chiral derivatives of "this compound," ortho-carboxybenzaldehyde could be reacted with nitroethane in the presence of a chiral catalyst. mdpi.com Chiral copper complexes, particularly those derived from bis(oxazoline) ligands or amino alcohols, have proven effective in catalyzing such reactions with a range of substituted benzaldehydes, often affording the corresponding β-nitroalcohols with high enantiomeric excess. mdpi.comnih.gov

The reaction conditions, including the choice of metal salt, ligand, solvent, and temperature, are crucial for achieving high stereoselectivity. For instance, copper(II) acetate (B1210297) in combination with a chiral bis(β-amino alcohol) ligand in ethanol (B145695) has been shown to be an effective catalytic system for the asymmetric Henry reaction of various aromatic aldehydes with nitromethane (B149229), yielding products with up to 94.6% enantiomeric excess (ee). mdpi.com

Another powerful strategy for introducing chirality is the stereoselective Michael addition of nucleophiles to an ortho-carboxy-β-nitrostyrene derivative. This reaction allows for the formation of a new stereocenter at the α-carbon relative to the nitro group. Organocatalysis, employing chiral amines or thioureas, has emerged as a particularly effective approach for this transformation. For example, the addition of 1,3-dicarbonyl compounds to nitrostyrenes, catalyzed by a chiral primary amine-thiourea, can proceed with high diastereoselectivity and enantioselectivity. mdpi.com

These methodologies, while demonstrated on analogous substrates, lay a clear foundation for the potential stereoselective synthesis of derivatives of "this compound." The resulting chiral nitro compounds are valuable intermediates that can be further transformed into a variety of functional groups, including amines, ketones, and carboxylic acids, providing access to a diverse range of complex chiral molecules.

Table 1: Plausible Stereoselective Reactions for the Synthesis of this compound Precursors

| Reaction Type | Substrates | Catalyst/Reagent | Expected Product | Potential Stereoselectivity |

| Asymmetric Henry Reaction | ortho-Carboxybenzaldehyde, Nitroethane | Chiral Cu(II)-Bis(oxazoline) Complex | Chiral 1-(2-carboxyphenyl)-2-nitropropan-1-ol | High enantioselectivity (e.g., >90% ee) |

| Asymmetric Michael Addition | ortho-Carboxy-β-nitrostyrene, Dimethyl malonate | Chiral Thiourea Organocatalyst | Chiral dimethyl 2-(1-(2-carboxyphenyl)-2-nitroethyl)malonate | High diastereo- and enantioselectivity |

Biologically Inspired Synthetic Approaches

Biologically inspired, or biomimetic, synthesis seeks to emulate nature's strategies for constructing complex molecules. While there are no specifically reported biomimetic syntheses of "this compound," its structure is reminiscent of precursors to certain classes of alkaloids, suggesting plausible biomimetic routes. Many plant alkaloids, particularly isoquinoline (B145761) alkaloids, are biosynthesized from aromatic amino acids like tyrosine or phenylalanine. nih.gov These pathways often involve decarboxylation, oxidation, and cyclization steps. acs.org

A hypothetical biomimetic approach to "this compound" could be envisioned starting from a molecule that resembles a substituted phenylethylamine, a common building block in alkaloid biosynthesis. quimicaorganica.org For instance, a plausible precursor could be 2-carboxyphenylethylamine. In a biological system, the nitro group could be installed through enzymatic oxidation of the amino group. While direct enzymatic nitration of an ethylamine (B1201723) side chain is not a common biosynthetic transformation, nature employs various oxidative enzymes, such as cytochrome P450s, which could potentially be engineered or discovered to perform such a reaction. nih.gov

Alternatively, a chemical synthesis mimicking a biosynthetic pathway could be employed. The Pictet-Spengler reaction, a key transformation in the biosynthesis of many alkaloids, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. quimicaorganica.org While this reaction typically leads to tetrahydroisoquinolines, the underlying principles of activating an aromatic ring for cyclization through an ortho-ethylamino substituent are relevant.

A more direct biomimetic strategy could involve the use of enzymes as catalysts for key steps in the synthesis. Nitroreductases, for example, are enzymes that can catalyze the reduction of nitro groups. nih.gov While typically studied for their catabolic role, the reverse reaction, if feasible under specific conditions or with an engineered enzyme, could represent a potential enzymatic route to the nitroethyl group. More plausibly, enzymes could be used for the stereoselective reduction of a nitroalkene precursor, such as ortho-carboxy-β-nitrostyrene, to yield an enantiomerically enriched "this compound" derivative.

These biologically inspired approaches, though speculative for this specific compound, highlight the potential for developing novel and efficient synthetic routes by drawing inspiration from nature's synthetic machinery. Such strategies could offer advantages in terms of stereoselectivity, reduced environmental impact, and the potential for discovering new enzymatic transformations.

Retrosynthetic Analysis and Strategic Disconnections for 2 2 Nitroethyl Benzoic Acid

Fundamental Principles of Retrosynthetic Analysis

The core of retrosynthetic analysis is to work backward from the desired final product to plausible starting materials. solubilityofthings.com This method provides a structured and logical framework for designing a synthetic pathway, often revealing multiple possible routes that can be compared for efficiency and practicality. wikipedia.orge3s-conferences.org

Target Molecule Simplification

The primary objective of retrosynthetic analysis is the simplification of the target molecule's structure. wikipedia.orge3s-conferences.org Complex molecules are systematically broken down into smaller, less complex fragments in a stepwise manner. deanfrancispress.com Each step in a retrosynthesis should ideally lead to a significant reduction in molecular complexity, for instance, by breaking a ring structure or disconnecting a key functional group. icj-e.org This process is repeated until the resulting precursor molecules are simple, readily available commercial compounds. wikipedia.org By deconstructing the target in this way, chemists can devise a logical sequence of reactions for the forward synthesis. e3s-conferences.org

Synthon and Synthetic Equivalent Derivations

A critical concept in the disconnection approach is the distinction between a synthon and a synthetic equivalent. ethz.ch

Synthon : A synthon is an idealized fragment, often an ion, that results from a disconnection. ethz.chspcmc.ac.in Synthons themselves are not actual reagents used in the lab, as they are often too unstable to exist independently. deanfrancispress.com They represent the required nucleophilic or electrophilic character needed at a specific position for a bond to be formed. spcmc.ac.in

Synthetic Equivalent : A synthetic equivalent is the real-world chemical reagent that serves the function of the idealized synthon. ethz.chdeanfrancispress.com These are stable, commercially available compounds that can be used in the laboratory to generate the desired bond formation envisioned by the synthon. chemistnotes.com

The process involves identifying a strategic bond to disconnect in the target molecule, generating hypothetical synthons, and then identifying the corresponding synthetic equivalents that can be used in the actual forward synthesis.

| Target Molecule Functionality | Disconnection | Synthon | Synthetic Equivalent (Reagent) |

|---|---|---|---|

| Alcohol | C-C bond adjacent to oxygen | R- (Carbanion) | R-MgBr (Grignard Reagent) |

| R'R''C=O+ (Acyl Cation) | R'R''C=O (Aldehyde/Ketone) | ||

| Ester | Acyl C-O bond | RCO+ (Acyl Cation) | RCOCl (Acyl Chloride) |

| R'O- (Alkoxide) | R'OH (Alcohol) | ||

| Alkene | C=C bond (Wittig) | R'R''C=O (Carbonyl) | R'R''C=O (Aldehyde/Ketone) |

| RCH- (Carbanion) | RCH=PPh3 (Wittig Reagent) |

Strategic Disconnections for 2-(2-Nitroethyl)benzoic Acid

For the target molecule, this compound, several strategic disconnections can be proposed based on its structure, which includes an aromatic ring, a carboxylic acid group, and a nitroethyl side chain.

C–C Bond Disconnections Along the Nitroethyl Chain